molecular formula C21H28ClN3O8 B1193843 Thalidomide-PEG3-ethylamine

Thalidomide-PEG3-ethylamine

Numéro de catalogue: B1193843
Poids moléculaire: 485.92
Clé InChI: NDHMOOQETYCWFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Evolution of Small Molecule Modalities in Chemical Biology

The field of chemical biology has witnessed a significant evolution in the use of small molecules. Initially, small molecules were primarily developed as inhibitors or activators of protein function. vkeybio.com However, the therapeutic landscape is continually expanding, with new chemical modalities emerging to tackle challenging biological targets. vkeybio.comacs.org These advancements have been fueled by progress in various scientific disciplines, including genomics, computational chemistry, and high-throughput screening. chemaxon.com

Traditional small molecule drugs have been the cornerstone of the pharmaceutical industry for over a century, offering advantages such as oral bioavailability and the ability to access intracellular targets. vkeybio.comdrugdiscoveryandbiotech.com However, their application can be limited, especially when targeting complex protein-protein interactions. chemaxon.com This has led to the development of novel modalities like proteolysis targeting chimeras (PROTACs) and RNA-targeting small molecules. vkeybio.com These new approaches are not meant to replace traditional methods but rather to expand the drug discovery toolbox, providing more options to address a wider range of diseases. acs.orgdrugdiscoveryandbiotech.com The representation of small molecules for computational analysis has also evolved, moving from simple formats to more sophisticated graph-based and sequence-based representations that better capture their complex features. nih.gov

The Ubiquitin-Proteasome System as a Therapeutic and Research Avenue

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins. bioscientifica.comnih.gov This intricate process involves the tagging of substrate proteins with a small protein called ubiquitin, which then marks them for destruction by a large protein complex known as the proteasome. bioscientifica.com The UPS plays a fundamental role in maintaining cellular homeostasis by regulating a wide array of cellular processes, including cell cycle progression, apoptosis, and immune responses. mdpi.comaacrjournals.org

Given its central role in cellular function, it is not surprising that dysregulation of the UPS is implicated in the pathogenesis of numerous human diseases, including cancer and neurodegenerative disorders. mdpi.com This has made the UPS a highly attractive target for therapeutic intervention. aacrjournals.orgecancer.org The development of proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, has demonstrated the clinical potential of targeting this pathway, particularly in the treatment of multiple myeloma. bioscientifica.comecancer.org Research is ongoing to expand the therapeutic application of UPS-targeting drugs to solid tumors and other diseases. bioscientifica.comecancer.org

The UPS is a multi-step enzymatic cascade involving three key enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). bioscientifica.com The E3 ligases are of particular interest as they are responsible for recognizing specific substrate proteins, thereby providing specificity to the degradation process. nih.gov

Conceptual Framework of Proteolysis Targeting Chimeras (PROTACs) in Academic Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively degrade target proteins by co-opting the ubiquitin-proteasome system. frontiersin.orgresearchgate.net This innovative technology represents a paradigm shift in drug discovery, moving from inhibiting a protein's function to inducing its complete removal from the cell. researchgate.net

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. frontiersin.org By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings the two proteins into close proximity, forming a ternary complex. ethz.chmdpi.com This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the proteasome. frontiersin.org

One of the key advantages of the PROTAC approach is its catalytic nature. A single PROTAC molecule can induce the degradation of multiple copies of the target protein before it is itself degraded. researchgate.net This can lead to a more profound and sustained pharmacological effect compared to traditional inhibitors. researchgate.net Furthermore, PROTACs can target proteins that lack a well-defined active site, expanding the "druggable" proteome. frontiersin.org The development of PROTACs has been a major focus of academic research, with numerous studies demonstrating their potential to degrade a wide range of proteins implicated in various diseases. researchgate.netresearchgate.net

Overview of Thalidomide-PEG3-ethylamine as a Modular Building Block in Degradation Research

This compound is a key chemical tool used in the development of PROTACs. rndsystems.combio-techne.com It is a functionalized derivative of thalidomide (B1683933) that serves as a modular building block for the synthesis of these targeted protein degraders. tocris.com This compound incorporates the thalidomide moiety, which acts as the E3 ligase ligand to recruit Cereblon. rndsystems.comtocris.com

Attached to the thalidomide is a polyethylene (B3416737) glycol (PEG) linker, specifically a tri-ethylene glycol (PEG3) unit. bio-techne.comtocris.com The PEG linker is a flexible chain that provides the necessary spacing and orientation for the formation of a productive ternary complex between the target protein and the E3 ligase. The length and composition of the linker are critical parameters that can significantly impact the efficiency of protein degradation. biorxiv.org

The molecule is terminated with an ethylamine (B1201723) group, which provides a reactive handle for conjugation to a ligand that targets a specific protein of interest. bio-techne.com This modular design allows researchers to readily synthesize a library of PROTACs by coupling different target protein ligands to the this compound building block. rsc.orgmdpi.com This approach has greatly facilitated the exploration of targeted protein degradation and the development of novel therapeutic agents. nih.gov

Data Tables

Table 1: Key Components of the Ubiquitin-Proteasome System

ComponentFunction
UbiquitinA small protein that is attached to substrate proteins to mark them for degradation. bioscientifica.com
E1 (Ubiquitin-Activating Enzyme)Activates ubiquitin in an ATP-dependent manner. bioscientifica.com
E2 (Ubiquitin-Conjugating Enzyme)Receives activated ubiquitin from E1. bioscientifica.com
E3 (Ubiquitin Ligase)Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from E2 to the substrate. nih.gov
ProteasomeA large protein complex that recognizes and degrades ubiquitinated proteins. bioscientifica.com

Table 2: Properties of this compound

PropertyDescriptionReference
E3 Ligase Ligand Thalidomide moiety rndsystems.com
Recruited E3 Ligase Cereblon (CRBN) rndsystems.com
Linker Tri-ethylene glycol (PEG3) bio-techne.comtocris.com
Functional Group for Conjugation Ethylamine bio-techne.com
Application Building block for PROTAC synthesis tocris.com

Propriétés

Formule moléculaire

C21H28ClN3O8

Poids moléculaire

485.92

Nom IUPAC

4-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride

InChI

InChI=1S/C21H27N3O8.ClH/c22-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)24(20(14)27)15-4-5-17(25)23-19(15)26;/h1-3,15H,4-13,22H2,(H,23,25,26);1H

Clé InChI

NDHMOOQETYCWFG-UHFFFAOYSA-N

SMILES

O=C(N1C(CC2)C(NC2=O)=O)C3=C(C1=O)C(OCCOCCOCCOCCN)=CC=C3.Cl

Apparence

Solid powder

Pureté

>95% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Thalidomide-linker 11, Thalidomide-PEG3-ethylamine

Origine du produit

United States

Synthesis and Derivatization Strategies of Thalidomide Peg3 Ethylamine

Synthetic Routes for Thalidomide (B1683933) Core Functionalization with PEG Linkers

The covalent attachment of a Polyethylene (B3416737) Glycol (PEG) linker to the thalidomide core is a foundational step in the synthesis of Thalidomide-PEG3-ethylamine. The most common site for linker attachment on the thalidomide scaffold is the 4-position of the phthalimide (B116566) ring. frontiersin.org This functionalization is typically achieved through nucleophilic aromatic substitution (SNAr) or etherification reactions, starting with a modified thalidomide precursor.

One prevalent strategy involves using 4-fluorothalidomide as the starting material. The fluorine atom activates the aromatic ring for SNAr, allowing it to be displaced by a nucleophile. researchgate.net In this case, the hydroxyl group of a PEG3 linker functionalized with a protected terminal amine (e.g., Boc-NH-PEG3-OH) can act as the nucleophile, typically in the presence of a base, to form a stable ether linkage. tocris.comtocris.com

Alternatively, 4-hydroxythalidomide can be used as the precursor. The hydroxyl group can be deprotonated by a base to form an alkoxide, which then reacts with a PEG3 linker that has been equipped with a good leaving group, such as a tosylate or mesylate, in a classic Williamson ether synthesis. The other end of the PEG linker must carry the (protected) amine functionality.

A different approach involves modifying the glutarimide (B196013) ring of thalidomide, though this is less common for the specific "ethylamine" conjugate. For other derivatives, the glutarimide nitrogen can be alkylated, or functional groups can be introduced at the 5-position of the phthalimide ring. frontiersin.orgbroadpharm.com

Table 1: Synthetic Routes for PEG Linker Attachment to Thalidomide Core

Starting MaterialReagentReaction TypeLinkage Formed
4-FluorothalidomideHO-PEG3-NH-ProtectedNucleophilic Aromatic Substitution (SNAr)4'-Ether
4-HydroxythalidomideTsO-PEG3-NH-ProtectedWilliamson Ether Synthesis4'-Ether
4-BromothalidomideAlkyne-terminated LinkerSonogashira Coupling4'-Alkynyl
3-Aminophthalic acidL-GlutamineCondensationN/A (Forms Thalidomide Core)

Methodologies for Amine-Terminus Introduction and Protection

The terminal primary amine on the PEG linker is the key functional group that enables the subsequent conjugation to a ligand for a protein of interest (POI). Introducing this amine while preventing its unwanted reaction during the initial synthesis steps requires a careful strategy of protection and deprotection.

The most direct method is to employ a heterobifunctional PEG3 linker that already contains a protected amine. The tert-butyloxycarbonyl (Boc) group is a very common choice for protecting the amine due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions (e.g., using trifluoroacetic acid, TFA). The synthesis would proceed by first coupling the hydroxyl end of Boc-NH-PEG3-OH to the thalidomide core. Once the thalidomide-PEG3-NHBoc conjugate is successfully formed and purified, the Boc group is cleaved to reveal the reactive primary amine, yielding the final this compound product. unifi.it

An alternative strategy involves introducing the amine functionality at the end of the synthesis. This can be accomplished by using a PEG linker with a terminal group that can be chemically converted into an amine. For instance, a linker such as HO-PEG3-N₃ (an azide) can be attached to the thalidomide core. The azide (B81097) group is chemically stable and non-nucleophilic during the initial coupling steps. Following the attachment to thalidomide, the azide can be efficiently reduced to a primary amine using methods like the Staudinger reaction (with triphenylphosphine (B44618) followed by water) or catalytic hydrogenation (H₂ over a palladium catalyst).

Table 2: Common Amine Protecting Groups and Deprotection Methods

Protecting GroupChemical NameDeprotection Reagent/Condition
Boctert-ButyloxycarbonylStrong acid (e.g., Trifluoroacetic acid, HCl)
CbzCarboxybenzylCatalytic Hydrogenation (H₂, Pd/C)
Fmoc9-FluorenylmethyloxycarbonylBase (e.g., Piperidine)

Strategies for Conjugation to Protein of Interest (POI) Ligands in PROTAC Assembly

This compound is not an end-product but a crucial intermediate or building block designed for the assembly of PROTACs. broadpharm.commedchemexpress.com The terminal amine of the molecule serves as a nucleophilic handle for covalently linking it to a ligand that targets a specific POI. The goal is to create a single molecule that can simultaneously bind to both the CRBN E3 ligase (via the thalidomide end) and the target protein, thereby inducing the degradation of the latter. frontiersin.orgarvinas.com

The most widely used conjugation strategy is the formation of a stable amide bond. This is typically achieved by reacting the primary amine of this compound with a carboxylic acid moiety present on the POI ligand. This reaction does not proceed spontaneously and requires the use of a peptide coupling agent to activate the carboxylic acid. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-Hydroxysuccinimide). broadpharm.comlumiprobe.com

Another efficient method involves a two-step process where the POI ligand's carboxylic acid is first pre-activated by converting it into a more reactive derivative, such as an N-Hydroxysuccinimide (NHS) ester. This activated ester is then stable enough to be isolated and subsequently reacted with the amine group of this compound, which displaces the NHS group to form the desired amide bond. This approach avoids exposing the potentially sensitive thalidomide moiety to the coupling reagents. lumiprobe.com

Table 3: Common Methods for Conjugating Amine-Terminated Linkers to POI Ligands

Reactive Group on POI LigandCoupling Reagent(s)Bond FormedDescription
Carboxylic Acid (-COOH)HATU, HBTU, or EDC/NHSAmide (-CONH-)Direct coupling of the amine with the carboxylic acid.
NHS EsterNone (Direct Reaction)Amide (-CONH-)Reaction of the amine with a pre-activated ester.
Aldehyde or KetoneReductive Amination (e.g., NaBH₃CN)Amine (-CH₂-NH-)Forms a C-N bond via an intermediate imine/schiff base.

Approaches for Isomeric Control and Enantiomeric Purity in Synthesis

A critical aspect of thalidomide chemistry is its stereochemistry. Thalidomide possesses a single chiral center at the C3 position of its glutarimide ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-thalidomide and (S)-thalidomide. chiralpedia.comwikipedia.org Research has shown that the biological activity, particularly the binding affinity to the CRBN E3 ligase, resides predominantly in the (S)-enantiomer. researchgate.net Therefore, controlling the isomeric form during synthesis is of significant interest.

However, a major challenge is that the proton at the chiral carbon is acidic and can be easily removed, leading to a loss of stereochemical integrity. total-synthesis.com This results in racemization—the interconversion of the (S) and (R) forms—which occurs readily under physiological conditions (in vivo). chiralpedia.comnih.gov Consequently, even if a PROTAC is synthesized using pure (S)-thalidomide, it will likely exist as a mixture of diastereomers in a biological environment.

Despite this, synthetic strategies often aim to start with enantiomerically pure material. This can be achieved through several routes:

Asymmetric Synthesis: Building the thalidomide molecule from a chiral starting material. For example, using enantiomerically pure L-glutamine or L-glutamic acid as a precursor preferentially yields (S)-thalidomide. wikipedia.orgresearchgate.net Similarly, starting from D- or L-ornithine can produce the corresponding (R)- or (S)-thalidomide. researchgate.net

Chiral Resolution: Separating the enantiomers from a racemic mixture of thalidomide or a key intermediate. This is commonly performed using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, which interacts differently with each enantiomer, allowing them to be eluted and collected separately. mdpi.com

The enantiomeric purity of the final product and intermediates is typically verified using analytical chiral HPLC. While in vivo racemization is a known issue, starting with an enantiomerically defined compound is crucial for consistent research findings and for understanding the structure-activity relationship of the resulting PROTACs.

Molecular Mechanisms of Cereblon Recruitment by Thalidomide Peg3 Ethylamine Conjugates

Structural Analysis of Thalidomide-Cereblon (CRBN) Interactions

The interaction between thalidomide (B1683933) and Cereblon (CRBN) is the foundational event for the function of thalidomide-based PROTACs. CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govnih.govnih.gov Structural studies, including X-ray crystallography, have provided a detailed atomic-level understanding of this interaction. nih.govspring8.or.jp

Thalidomide binds to a specific pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. rsc.orgbiorxiv.org This binding site is often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues that form a hydrophobic environment. spring8.or.jp The binding is primarily driven by the glutarimide (B196013) ring of the thalidomide molecule, which inserts deep into this pocket. spring8.or.jprsc.org The phthalimide (B116566) portion remains more solvent-exposed, providing an attachment point for linkers in PROTAC design without disrupting the primary binding interaction. researchgate.net

Key interactions that stabilize the thalidomide-CRBN complex include hydrogen bonds between the imide group of the glutarimide ring and the backbone of CRBN residues, specifically His378 and Trp380. rsc.org The binding is also stereospecific, with the (S)-enantiomer of thalidomide exhibiting an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.netresearchgate.net This difference in affinity is attributed to the more relaxed conformation of the glutarimide ring in the (S)-enantiomer when bound to CRBN, allowing for more favorable interactions. researchgate.net

Table 1: Key Amino Acid Interactions in Thalidomide-CRBN Binding
CRBN ResidueType of InteractionThalidomide Moiety InvolvedReference
His378Hydrogen Bond (Backbone & Side Chain)Glutarimide Ring rsc.org
Trp380Hydrogen Bond (Backbone)Glutarimide Ring rsc.org
Trp386Hydrophobic InteractionGlutarimide Ring nih.gov
Trp400Hydrophobic InteractionGlutarimide Ring spring8.or.jp

Dynamics of Ternary Complex Formation with Target Proteins

A conjugate of Thalidomide-PEG3-ethylamine linked to a target-specific ligand functions as a PROTAC, inducing the formation of a ternary complex composed of the PROTAC, CRBN, and the target protein. nih.govfrontiersin.org The formation of this ternary complex is a critical initial step for protein degradation and is a dynamic process influenced by several factors. researchgate.net

The PEG3 linker plays a crucial role, bridging the CRBN E3 ligase and the target protein. The length, flexibility, and chemical properties of the linker are paramount for achieving a stable and productive ternary complex conformation that allows for efficient ubiquitination. nih.gov Computational methods, such as molecular dynamics simulations, are increasingly used to model and predict the structure and dynamics of these complexes, aiding in the optimization of linker design. nih.govbiorxiv.org Evidence suggests that a stable ternary complex, often characterized by favorable protein-protein interactions between the E3 ligase and the target protein, is important for effective degradation. nih.gov The buried surface area (BSA) at the interface of the ternary complex is a key parameter that often correlates with the complex's stability and the subsequent degradation efficiency. nih.gov

Biophysical Characterization of Binding Affinity and Stoichiometry in Ternary Complexes

The binding events within the ternary complex are characterized using various biophysical techniques to determine affinity, stoichiometry, and cooperativity. Thalidomide itself binds to CRBN with a dissociation constant (Kd) reported to be approximately 250 nM. medchemexpress.com As mentioned, this binding is stereoselective, with the (S)-enantiomer showing significantly higher affinity. researchgate.netresearchgate.net

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and thermal shift assays are employed to quantify these interactions. nih.govresearchgate.net For a PROTAC, the binding affinities of the two ends of the molecule to their respective proteins (CRBN and the target) are measured, as is the affinity of the entire ternary complex assembly. The stoichiometry, typically 1:1:1 (Target:PROTAC:CRBN), is also confirmed.

An important concept in ternary complex formation is cooperativity. Positive cooperativity occurs when the binding of one protein partner increases the affinity for the other, leading to a more stable ternary complex than would be expected from the individual binding affinities. This is a desirable property for a PROTAC and is a key parameter assessed during development.

Table 2: Biophysical Properties of Thalidomide and Derivatives with CRBN
CompoundBinding Affinity (Kd) to CRBNKey FindingReference
Thalidomide~250 nMServes as a baseline for CRBN ligands. medchemexpress.com
(S)-thalidomide~6-10 fold stronger than (R)-enantiomerDemonstrates stereospecific binding. nih.govresearchgate.net
(R)-thalidomideWeakly engages CRBN.Less effective at recruiting CRBN. researchgate.net
Lenalidomide (B1683929)Comparable to ThalidomideA derivative with modified neosubstrate specificity. nih.gov
Pomalidomide (B1683931)Comparable to ThalidomideA potent derivative used in PROTAC design. nih.gov

Role of this compound in Inducing Proximity between CRBN and Neo-Substrates

The primary function of the this compound moiety within a PROTAC is to act as a "recruiter" or "anchor" to the CRBN E3 ligase. rndsystems.commedchemexpress.com While thalidomide itself can act as a "molecular glue" to induce the degradation of natural neo-substrates like the transcription factors IKZF1 and IKZF3, its role in a PROTAC is to bring the entire CRL4^CRBN^ machinery into close proximity with a new, intended target protein. nih.govrsc.org

The this compound conjugate effectively hijacks the CRBN E3 ligase. The thalidomide part ensures binding to CRBN, and the PEG3-ethylamine linker provides a flexible connection point to attach a "warhead"—a ligand that binds to the desired target protein. rndsystems.commedchemexpress.com By physically linking the target protein to CRBN, the PROTAC forces an interaction that does not naturally occur, effectively turning the target protein into a "neo-substrate" for the E3 ligase, marking it for destruction. mdpi.com

Conformational Changes in CRBN Induced by this compound Binding

The binding of a thalidomide-based ligand to the TBD of CRBN is not a simple lock-and-key interaction; it induces a significant allosteric conformational change in the protein. biorxiv.org Cryo-electron microscopy (cryo-EM) studies have revealed that in its unbound (apo) state, CRBN exists in a flexible, "open" conformation. biorxiv.orgnih.gov

Upon the binding of a thalidomide derivative, CRBN undergoes a substantial rearrangement to a more rigid, "closed" conformation. biorxiv.org This conformational change is critical for the ligase's activity. It is the "closed" conformation that creates a new, composite binding surface capable of recognizing and binding neo-substrates. biorxiv.org The stable association of a target protein (or natural neo-substrate like Ikaros) with CRBN only occurs when CRBN is in this drug-induced closed state. biorxiv.org Therefore, the ability of the this compound conjugate to trigger and stabilize this active conformation is fundamental to its mechanism of action.

Ubiquitination Pathway Activation by E3 Ligase Recruitment

The culmination of CRBN recruitment and ternary complex formation is the activation of the ubiquitin pathway against the target protein. frontiersin.orgmdpi.com By bringing the target protein into the vicinity of the activated CRL4^CRBN^ complex, the PROTAC positions the target for ubiquitination. frontiersin.org

The RING-box protein (RBX1) component of the CRL4^CRBN^ complex recruits a ubiquitin-charged E2 conjugating enzyme. nih.gov The induced proximity allows for the efficient transfer of ubiquitin molecules from the E2 enzyme onto accessible lysine (B10760008) residues on the surface of the target protein. frontiersin.org This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. nih.govfrontiersin.org The proteasome then unfolds and degrades the tagged protein. Interestingly, some studies suggest that thalidomide and its analogs can inhibit the auto-ubiquitination of CRBN itself, which may lead to an accumulation of CRBN and enhanced E3 ligase activity toward its neo-substrates. nih.gov

Applications of Thalidomide Peg3 Ethylamine in Targeted Protein Degradation Research

Design and Synthesis of PROTAC Libraries for Target Identification and Validation

The design of effective PROTACs is largely an empirical process that often requires the generation and screening of extensive libraries of molecules. sigmaaldrich.com Thalidomide-PEG3-ethylamine is an essential tool in this process, serving as a pre-fabricated "degrader building block". tocris.comtocris.com Its structure incorporates the E3 ligase ligand (thalidomide) and a flexible PEG linker, terminating in a functional amine group ready for straightforward chemical conjugation. tocris.comtenovapharma.com

Researchers can synthesize a PROTAC library by reacting this compound with a variety of ligands for different proteins of interest. sigmaaldrich.com This parallel synthesis approach allows for the rapid creation of numerous unique PROTACs from a single starting target ligand, varying the linker attachment point or the target ligand itself to optimize degradation activity. sigmaaldrich.com The PEG3 linker provides appropriate spacing and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase—a critical step for efficient degradation. nih.govexplorationpub.com By combining this building block with quantitative proteomic analysis, PROTAC technology can be a powerful approach for identifying the cellular targets of bioactive compounds. biorxiv.orgscienceopen.com For instance, a sorafenib-based PROTAC was used to identify PDEδ as a novel target of the drug. biorxiv.org

Table 1: Components of a PROTAC Synthesized with this compound

Component Function Example Moiety
E3 Ligase Ligand Recruits the E3 Ubiquitin Ligase complex. Thalidomide (B1683933)
Linker Connects the two ligands and influences ternary complex stability. PEG3 (Polyethylene Glycol, 3 units)
Warhead (POI Ligand) Binds specifically to the Protein of Interest (POI). Varies (e.g., JQ1 for BET proteins)

| Terminal Functional Group | Allows conjugation of the Warhead to the Ligand-Linker moiety. | Ethylamine (B1201723) |

Utility in Preclinical In Vitro Cellular Models for Degradation Efficacy Assessment

Once synthesized, PROTACs derived from this compound are evaluated in preclinical in vitro models to assess their ability to degrade the intended target protein. nih.govnih.govtoxys.com These models, typically cultured human cell lines relevant to a specific disease, are crucial for initial efficacy screening. nih.gov For example, PROTACs designed to target cancer-related proteins are often tested in various cancer cell lines, such as those for leukemia or multiple myeloma. mdpi.comnih.gov The effectiveness of a PROTAC is measured by its ability to reduce the levels of the target protein in a dose-dependent manner. semanticscholar.org

To precisely measure the degradation of a target protein, researchers employ quantitative proteomic techniques. biorxiv.orgscienceopen.com A common method is mass spectrometry (MS)-based proteomics, such as using Tandem Mass Tags (TMT). biorxiv.org This approach allows for the simultaneous identification and quantification of thousands of proteins in cells treated with a PROTAC versus control cells (e.g., treated with DMSO or thalidomide alone). biorxiv.org

In a typical experiment, cell lysates are digested into peptides, labeled with TMT reagents, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The results are plotted to visualize changes in protein abundance, highlighting proteins that are significantly downregulated following PROTAC treatment. biorxiv.org This global proteomic analysis not only confirms the degradation of the intended target but also assesses the selectivity of the PROTAC by revealing any "off-target" degradation of other proteins. nih.gov This is critical because the thalidomide moiety itself can induce degradation of neo-substrates like IKZF1 and IKZF3. nih.govarvinas.com

Table 2: Example Data from a TMT-based Proteomics Experiment

Protein Fold Change (PROTAC/Control) p-value Assessment
Target Protein X -8.5 <0.001 Significant on-target degradation
IKZF1 -1.2 >0.05 Minimal off-target effect
IKZF3 -1.1 >0.05 Minimal off-target effect
Protein Y -1.05 >0.05 No significant degradation

| Protein Z | +1.02 | >0.05 | No significant degradation |

This compound-based PROTACs are valuable tools for studying the fundamental mechanisms of the ubiquitin-proteasome system. nih.gov The core function of a PROTAC is to hijack the UPS by inducing proximity between a POI and an E3 ligase. nih.gov This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov The formation of a polyubiquitin (B1169507) chain acts as a signal, marking the protein for recognition and degradation by the 26S proteasome. sigmaaldrich.com

To confirm that degradation occurs via this specific pathway, researchers perform mechanistic experiments. For instance, cells can be pre-treated with a proteasome inhibitor (like MG132) or a neddylation inhibitor (like MLN4924, which inactivates cullin-RING ligases) before adding the PROTAC. semanticscholar.org If the PROTAC-induced degradation of the target protein is blocked in the presence of these inhibitors, it provides strong evidence that the degradation is indeed proteasome- and E3 ligase-dependent. semanticscholar.org

Application in In Vivo Animal Research Models for Pharmacodynamic Studies

Following successful in vitro validation, promising PROTAC candidates are advanced to in vivo animal models to study their pharmacodynamic (PD) properties. nih.govnih.govtoxys.com These studies are essential to understand how the PROTAC behaves in a whole organism, including its ability to reach the target tissue and degrade the protein of interest in a complex biological system. google.comepo.org The species-specific activity of thalidomide, which is teratogenic in humans but not in most rodents, underscores the importance of using appropriate animal models in preclinical evaluation. nih.govnih.gov

A key aspect of in vivo pharmacodynamic studies is confirming target engagement—that is, verifying that the PROTAC molecule is binding to both the target protein and the CRBN E3 ligase within the cells of the animal model. biorxiv.org Techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (CETSA-MS) can be used to assess target engagement in tissues. biorxiv.org This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. nih.gov By analyzing tissue samples from treated animals, researchers can confirm that the PROTAC has engaged its target, providing a crucial link between drug exposure and the biological response. explorationpub.combiorxiv.org

The ultimate preclinical test for a PROTAC is its ability to degrade the target protein in a disease-relevant animal model and produce a therapeutic effect. toxys.comnih.gov For example, a PROTAC targeting a protein implicated in cancer would be tested in xenograft models, where human cancer cells are implanted into immunodeficient mice. epo.org

In these studies, animals receive the PROTAC, and tumor tissues are collected at various time points. google.com The level of the target protein in the tumor is then measured, typically by Western blot or immunohistochemistry, to quantify the extent and duration of protein degradation. nih.gov This pharmacodynamic data is correlated with pharmacokinetic measurements (drug concentration in plasma and tissues) and efficacy outcomes (e.g., tumor growth inhibition) to establish a comprehensive understanding of the PROTAC's in vivo activity and therapeutic potential. sigmaaldrich.comselleckchem.com

Development of Chemical Probes for Cellular Pathway Elucidation

The primary application of this compound in this context is its use as a synthetic intermediate for creating chemical probes, specifically PROTACs, designed to elucidate the roles of specific proteins within cellular pathways. By linking this compound to a small molecule that binds a protein of interest, researchers can create a bifunctional molecule that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of that specific protein.

These resulting PROTACs are powerful tools for understanding protein function in a more direct and often more rapid manner than traditional genetic methods like RNA interference or CRISPR. The degradation of the target protein allows for the observation of downstream effects on cellular signaling cascades and pathways. For instance, by synthesizing a PROTAC that targets a specific kinase, researchers can study the impact of that kinase's removal on phosphorylation events and subsequent pathway activation or deactivation.

The development of these probes often involves a systematic variation of the linker component, for which this compound provides a standardized starting point. The length and composition of the PEG linker can significantly influence the efficiency of ternary complex formation (PROTAC-target protein-E3 ligase) and subsequent degradation. Researchers can synthesize a panel of PROTACs with varying linker lengths to optimize the degradation of a particular target protein, thereby creating highly specific chemical probes.

A key area of investigation has been the development of PROTACs targeting bromodomain and extraterminal domain (BET) proteins, such as BRD4. By conjugating a BRD4 inhibitor to a thalidomide-based E3 ligase recruiter, potent chemical probes have been created to study the role of BRD4 in gene transcription and cancer biology. The use of these probes has been instrumental in elucidating the pathways regulated by BRD4.

ComponentFunction in Chemical ProbeSource
Thalidomide moiety Recruits the Cereblon (CRBN) E3 ubiquitin ligase. Current time information in Bangalore, IN.
PEG3 Linker Provides appropriate spacing between the target protein and the E3 ligase to facilitate ubiquitination.
Terminal Ethylamine Acts as a reactive handle for conjugation to a ligand for a protein of interest.

Investigation of Induced Degradation Phenotypes in Biological Systems

Once a potent chemical probe (PROTAC) is developed using this compound as a core component, it can be used to investigate the phenotypic consequences of degrading a target protein in various biological systems. This allows for a deeper understanding of the protein's role in health and disease.

The induced degradation of a target protein can lead to a range of observable phenotypes, from changes in cell proliferation and survival to alterations in cell morphology and function. A significant advantage of this approach is that it can reveal non-catalytic functions of proteins that are not apparent with traditional inhibitors.

A prominent example is the investigation of phenotypes resulting from the degradation of BRD4. PROTACs synthesized using thalidomide-based E3 ligase ligands have been shown to induce potent degradation of BRD4 in cancer cell lines. This degradation leads to the suppression of the oncogene c-MYC, a key downstream target of BRD4, resulting in significant anti-proliferative effects and the induction of apoptosis in models of Burkitt's lymphoma.

The specificity of the degradation can be confirmed through various experiments. For instance, co-treatment of cells with the PROTAC and a proteasome inhibitor like bortezomib (B1684674) has been shown to rescue the degradation of the target protein, demonstrating that the observed phenotype is a direct result of the proteasome-mediated degradation pathway hijacked by the PROTAC. Furthermore, the use of knockout cell lines for the E3 ligase (e.g., DCAF16 KO) can confirm the specific ligase dependency of the degrader.

The table below summarizes research findings on induced degradation phenotypes using PROTACs that are conceptually synthesized from thalidomide-based building blocks.

Target ProteinPROTAC ExampleObserved Phenotype in Biological SystemSource
BRD4 dBET1, ARV-825Suppression of c-MYC expression, inhibition of cell proliferation, and induction of apoptosis in Burkitt's lymphoma cell lines.
BRD4 Various PROTACsAbolished degradation in the presence of proteasome inhibitor bortezomib, confirming proteasome-dependent activity.
BRD4 Covalent JQ1 analogsDose-dependent degradation of BRD4 in a HiBiT JURKAT cell line.

These investigations are crucial for validating new drug targets and for understanding the complex cellular networks that are dysregulated in disease. The ability to rapidly and reversibly remove a specific protein provides a powerful method for studying dynamic cellular processes.

Structure Activity Relationship Sar Studies and Linker Optimization

Impact of Thalidomide (B1683933) Moiety Modifications on CRBN Binding and Selectivity

The interaction between the thalidomide moiety and the CRBN E3 ligase is the initial step in the degradation cascade. researchgate.net This binding is primarily mediated by the glutarimide (B196013) ring of the thalidomide scaffold, which fits into a specific hydrophobic pocket on the CRBN protein. nih.govbinasss.sa.cr This pocket is notably defined by three tryptophan residues. binasss.sa.cr

Modifications to the thalidomide structure, particularly the phthalimide (B116566) ring, can significantly alter binding affinity and, more importantly, the recruitment of "neosubstrates"—proteins that are not the original substrates of CRBN but are targeted for degradation upon binding of the small molecule. researchgate.net Thalidomide and its well-known analogs, lenalidomide (B1683929) and pomalidomide (B1683931), illustrate this principle. These molecules, collectively known as immunomodulatory drugs (IMiDs), differ in substitutions on the phthaloyl ring. binasss.sa.cr For example, pomalidomide features an amino group at the C4 position of the phthalimide ring, while lenalidomide has a similar C4 amino group but lacks one of the carbonyl groups. nih.govresearchgate.net

Table 1: Impact of Thalidomide Analogs on CRBN Binding and Neosubstrate Degradation
CompoundKey Structural FeaturePrimary Neosubstrates DegradedClinical Significance (Example)
ThalidomideBaseline α-N-phthalimido-glutarimide structureIKZF1 (Ikaros), IKZF3 (Aiolos), SALL4Multiple Myeloma, Teratogenicity researchgate.netnih.gov
LenalidomideAmino group at C4 of phthaloyl ring; one carbonyl removedIKZF1, IKZF3, CK1αMyelodysplastic Syndrome nih.govresearchgate.net
PomalidomideAmino group at C4 of phthaloyl ringIKZF1, IKZF3Multiple Myeloma nih.govmdpi.com

Role of PEG3 Linker Length and Rigidity on Ternary Complex Formation

The linker connecting the thalidomide moiety to the POI ligand is not merely a spacer; its characteristics are paramount for the formation and stability of the crucial POI-PROTAC-CRBN ternary complex. precisepeg.com The length, composition, and flexibility of the linker dictate the spatial orientation between the POI and the E3 ligase, which is critical for efficient ubiquitination. explorationpub.comnih.gov

A polyethylene (B3416737) glycol (PEG) linker, such as the PEG3 unit in Thalidomide-PEG3-ethylamine, imparts significant flexibility. researchgate.net This flexibility can be advantageous, as it allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. researchgate.net However, linker length is a delicate parameter. A linker that is too short may cause steric hindrance, preventing the POI and CRBN from coming together, while a linker that is too long might lead to the formation of an unstable or non-productive complex, weakening the interaction. nih.govwisc.edu Studies have shown that there is often an optimal linker length for maximum degradation efficiency. researchgate.net

While flexibility is important, introducing some rigidity into the linker, for example with cyclic structures like piperazine (B1678402) or triazoles, can sometimes enhance degradation potency. precisepeg.com A more rigid linker can reduce the entropic penalty of ternary complex formation, pre-organizing the molecule into an active conformation that stabilizes the complex. nih.govnih.gov Therefore, the inherent flexibility of the PEG3 linker represents a trade-off between facilitating initial complex formation and achieving maximum stability. researchgate.net

Influence of Linker Attachment Position on the Thalidomide Scaffold and Degradation Efficiency

The point at which the linker is attached to the thalidomide scaffold has a profound effect on the resulting PROTAC's activity. explorationpub.com The most common attachment points are the C4 and C5 positions of the phthalimide ring, as this part of the molecule is solvent-exposed upon binding to CRBN. nih.govnih.gov

The choice between these positions is not trivial and can lead to significant differences in degradation efficiency. For example, in a study on Bruton's tyrosine kinase (BTK)-targeting PROTACs, a derivative with the linker attached at the C5 position of a pomalidomide ligand showed significantly higher degradation activity (DC50 = 11.6 nM) compared to its C4-substituted counterpart (DC50 = 90.1 nM). nih.gov This suggests that the exit vector of the linker influences the geometry of the ternary complex, affecting the protein-protein interactions between the POI and CRBN.

Furthermore, the attachment point can impact the chemical stability of the thalidomide ligand itself. Studies have found that the hydrolytic stability of thalidomide derivatives within a PROTAC can be significantly affected by the linker junction. researchgate.netnih.gov In one analysis, attaching the linker at the C4 position generally resulted in more stable derivatives compared to C5 attachment. nih.gov This highlights the need to consider both the biological activity and the chemical stability when selecting the linker attachment site.

Table 2: Comparison of Linker Attachment Positions on the Phthalimide Ring
Attachment PositionObserved Impact on Degradation EfficiencyObserved Impact on StabilityRationale
C4-PositionCan be less active in some contexts (e.g., certain BTK degraders) nih.govGenerally results in more stable derivatives nih.govAlters the exit vector of the linker, potentially leading to less optimal ternary complex geometry but improved chemical stability of the thalidomide moiety.
C5-PositionCan be more potent in some contexts (e.g., certain BTK degraders) nih.govMay result in lower stability of the phthalimide unit nih.govProvides a different spatial arrangement that can promote more favorable protein-protein interactions in the ternary complex, but may render the core structure more susceptible to hydrolysis.

Computational Modeling and Simulation for Predicting Ligase-Ligand-POI Interactions

Given the vast chemical space and the complex biophysical interactions governing PROTAC efficacy, computational modeling has become an indispensable tool for rational design. researchgate.net Predicting the three-dimensional structure of the ternary complex is a key goal, as this structure can reveal crucial protein-protein interactions and rationalize the activity of a given PROTAC. nih.govresearchgate.net

Optimization Strategies for Enhancing Degradation Potency and Substrate Selectivity

Optimizing a PROTAC based on the this compound scaffold involves a multi-parameter effort to enhance both degradation potency (the concentration required to achieve degradation) and selectivity (degrading the target POI without affecting other proteins). Key strategies revolve around fine-tuning the components to maximize the stability and productivity of the ternary complex.

Key Optimization Strategies:

Linker Length and Composition: Systematically varying the linker length (e.g., comparing PEG3, PEG4, PEG5) is a common first step to find the optimal distance between CRBN and the POI. nih.govwisc.edu Introducing more rigid elements or altering the hydrophilicity of the linker can also improve performance. explorationpub.com

Attachment Point Selection: As discussed, switching the linker attachment point on the thalidomide ring (e.g., from C4 to C5) can dramatically alter potency and must be empirically tested for each new POI. explorationpub.com

Thalidomide Moiety Modification: While the core thalidomide structure is often retained for CRBN binding, using analogs like pomalidomide or lenalidomide can be a viable strategy, though this may also alter the neosubstrate profile. nih.gov

Promoting Positive Cooperativity: The most effective PROTACs are those where the formation of the ternary complex is cooperative, meaning the binding of the POI and E3 ligase is mutually reinforcing. nih.gov Linker design plays a crucial role in enabling the favorable protein-protein interactions that lead to this cooperativity. nih.gov

Exploration of Linker Modifications for Improved Cellular Permeability in Research Settings

A significant challenge for PROTACs is their large size and high molecular weight, which often results in poor permeability across the cell membrane. tandfonline.com The linker is a key area for modification to address this issue. explorationpub.com Research shows that the ability of a PROTAC to adopt a folded, compact conformation in solution is correlated with higher cell permeability. acs.org

This folded state is stabilized by intramolecular hydrogen bonds (IMHBs) and serves to shield the molecule's polar surface area (PSA), making it more amenable to passing through the lipid bilayer of the cell membrane. acs.org The chemical nature of the linker is essential for this process. PEG-type linkers, due to the gauche effect, have a higher propensity to adopt folded conformations compared to more linear alkyl linkers. acs.org Therefore, the PEG3 component of this compound is attractive not only for its flexibility in ternary complex formation but also for its potential to improve cellular uptake. tandfonline.comacs.org Further strategies include incorporating cyclic structures or other groups that reduce flexibility in a controlled manner to favor a membrane-permeable conformation. nih.gov

Advanced Methodologies and Future Research Directions

High-Throughput Screening Platforms for the Discovery of Novel Degraders Utilizing Thalidomide-PEG3-ethylamine

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for biological activity. In the context of targeted protein degradation, HTS platforms are being developed to efficiently identify novel and potent PROTACs. The use of pre-synthesized, functionalized E3 ligase ligand-linker conjugates like this compound is critical to this process.

By having a ready-to-use CRBN-recruiting component, researchers can streamline the creation of extensive PROTAC libraries. medchemexpress.com The terminal amine on this compound allows for straightforward and consistent conjugation to a diverse collection of warheads (ligands for proteins of interest). This approach, sometimes facilitated by solid-phase synthesis techniques, enables the parallel generation of hundreds or thousands of unique PROTAC molecules. nih.govdntb.gov.ua These libraries can then be screened in HTS assays—such as cellular viability assays, reporter gene assays, or high-content imaging—to identify PROTACs that effectively degrade a specific target protein and elicit a desired biological response. This strategy accelerates the discovery of new degraders by simplifying the synthetic workflow and focusing efforts on the diversity of the target-binding ligand.

Proteomics-Based Approaches for Deconvoluting Proteome-Wide Degradation Events

A key challenge in developing targeted protein degraders is ensuring their selectivity. While a PROTAC is designed to degrade a specific protein of interest (POI), it can inadvertently cause the degradation of other proteins, leading to off-target effects. Proteomics, the large-scale study of proteins, provides powerful tools to assess the selectivity of a PROTAC across the entire proteome.

When a novel PROTAC is synthesized using this compound, its degradation profile is typically characterized using quantitative mass spectrometry-based proteomics. Techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or Tandem Mass Tagging (TMT) allow for the precise measurement of changes in protein abundance across thousands of proteins simultaneously after treating cells with the degrader. dcchemicals.com This allows researchers to:

Confirm On-Target Degradation: Verify a significant and dose-dependent reduction in the levels of the intended POI.

Identify Off-Target Effects: Detect the unintended degradation of other proteins, which may share structural similarities with the POI or form a ternary complex with the PROTAC and CRBN.

Uncover Neosubstrates: Reveal proteins that are not the intended target but are still degraded, providing insights into the broader biological consequences of the PROTAC's action.

These proteome-wide analyses are indispensable for validating the specificity of a new degrader and guiding its further optimization.

Development of Reporter Systems for Monitoring PROTAC Activity in Real-Time Research

Understanding the kinetics and dynamics of protein degradation in living cells is crucial for optimizing PROTAC design. Real-time reporter systems offer a non-invasive way to monitor the activity of degraders. While traditional methods like Western blotting provide a snapshot at a single point in time, reporter assays can track the degradation process continuously.

PROTACs constructed from this compound can be evaluated using various reporter strategies. A common approach involves genetically fusing the target protein to a reporter enzyme (e.g., luciferase) or a fluorescent protein (e.g., GFP). When the PROTAC induces the degradation of the target protein, the attached reporter is also degraded, leading to a measurable decrease in luminescence or fluorescence. This change can be monitored in real-time using plate readers or live-cell imaging, providing valuable data on the degradation rate (DC50) and maximal degradation (Dmax) of the PROTAC. More advanced, non-invasive methods using environment-sensitive reporters are also being developed to quantify degradation events in vivo. biorxiv.org

Integration of this compound with Multiplexed Degradation Strategies

As the understanding of complex diseases grows, so does the interest in therapeutic strategies that can modulate multiple targets simultaneously. Multiplexed degradation, the simultaneous takedown of several disease-relevant proteins, is an emerging frontier in targeted protein degradation.

This compound can be a key component in developing such strategies. One approach involves the creation of a cocktail of distinct PROTACs, each designed to degrade a different target. For instance, a PROTAC targeting a kinase could be combined with another PROTAC targeting a transcription factor. By using the same E3 ligase recruiter, such as the thalidomide (B1683933) moiety, researchers can investigate the cooperative or synergistic effects of degrading multiple nodes within a signaling pathway. A more advanced, though technically challenging, concept is the design of a single "dual-PROTAC" molecule with two different warheads, capable of bringing two distinct target proteins to the CRBN E3 ligase for degradation.

Exploration of New E3 Ligase Recruitment Strategies in Conjunction with Thalidomide-Based Modalities

The human genome encodes over 600 E3 ligases, yet the vast majority of PROTAC development has focused on a small handful, most notably Cereblon (CRBN) and Von Hippel-Lindau (VHL). mdpi.com Expanding the repertoire of available E3 ligases is a major goal in the field, as different ligases may offer advantages in tissue expression, substrate specificity, or overcoming resistance.

This compound, as a CRBN-recruiting building block, plays a vital role in these exploratory studies. mdpi.comnih.gov Researchers often synthesize two versions of a PROTAC targeting the same protein: one that recruits CRBN (using a thalidomide-based linker) and another that recruits a different E3 ligase, such as DCAF1 or VHL. mdpi.com By comparing the degradation efficiency, selectivity, and cellular effects of these different PROTACs, scientists can determine which E3 ligase is most effective for a given target protein. This comparative approach is essential for validating new E3 ligase ligands and understanding the rules that govern productive ternary complex formation for different E3 ligase systems.

Addressing Challenges in PROTAC Research Design and Optimization

Despite their promise, designing potent and drug-like PROTACs is challenging. The properties of the linker connecting the warhead and the E3 ligase ligand are particularly critical and often require extensive optimization. nih.gov this compound provides a well-defined starting point, but modifications to the linker are frequently necessary to achieve optimal performance.

Key optimization parameters related to the linker include:

Length: The distance between the target protein and the E3 ligase must be optimal for efficient ubiquitination. Studies have shown that both shorter and longer linkers can be effective, while intermediate lengths may be detrimental for certain target-ligase pairs. nih.gov

Composition: The chemical makeup of the linker affects the PROTAC's physical properties. Replacing alkyl chains with PEG units, like the PEG3 moiety in this compound, can improve solubility and cell permeability. However, in some cases, PEG linkers have been shown to be less effective than simple alkyl chains. nih.gov

Flexibility and Rigidity: The linker's rigidity influences the conformational dynamics of the ternary complex. A more rigid linker might pre-organize the PROTAC into a productive conformation, while a flexible linker allows for more adaptability.

The process of optimizing these features is often empirical and requires the synthesis and testing of a series of analogs with varied linkers to identify the combination that yields the most potent and selective degrader.

ParameterImpact of ModificationResearch Finding
Linker Length (PEG units) Can dramatically alter degradation potency.For some CRBN-based PROTACs, linkers with 0 or 4-5 PEG units showed high potency, while those with 1-2 PEG units were less effective. nih.gov
Linker Composition (Alkyl vs. PEG) Affects solubility, permeability, and degradation activity.Replacing a nine-atom alkyl chain with three PEG units was found to inhibit the degradation of CRBN in one study, highlighting that PEG is not universally superior. nih.gov
Physicochemical Properties Influences oral bioavailability and drug-like characteristics.Increasing the calculated logP (cLogP) and decreasing the topological polar surface area (TPSA) of the linker has been correlated with improved degrader efficacy scores. nih.gov

This table contains interactive data. You can sort and filter it to explore the findings.

Q & A

Q. What is the structural and functional significance of the PEG3-ethylamine linker in Thalidomide-PEG3-ethylamine?

The PEG3-ethylamine linker is a triethylene glycol spacer conjugated to thalidomide via an ether bond, terminating in an amine group. This modification enhances solubility and reduces immunogenicity compared to unmodified thalidomide, while retaining cereblon-binding activity critical for proteolysis-targeting chimera (PROTAC) applications . The PEG linker minimizes steric hindrance, enabling efficient ternary complex formation between cereblon, the target protein, and the PROTAC molecule. Methodologically, the linker’s integrity can be validated using HPLC (e.g., acetonitrile/phosphoric acid mobile phase) and mass spectrometry .

Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?

Solubility testing requires dissolving the compound in acetonitrile/water mixtures (e.g., 80:20 v/v) followed by sonication for 20 minutes to ensure homogeneity. Stability is evaluated via accelerated degradation studies under varying pH (1–9) and temperatures (4°C–37°C), with quantification using UV-Vis spectroscopy (λ = 220–280 nm) or HPLC with internal standards (e.g., phosphoric acid buffer) . PEGylation typically improves aqueous solubility by ~50% compared to thalidomide alone, reducing aggregation in biological matrices .

Q. What in vitro assays are suitable for evaluating the cereblon-binding efficiency of this compound?

Key assays include:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (Ka/Kd) between cereblon and the compound.
  • Thermal Shift Assay: Monitors cereblon’s thermal stability upon ligand binding.
  • Ubiquitination Assays: Validates PROTAC functionality by assessing degradation of target proteins (e.g., IKZF1/3) in myeloma cell lines .
    Controls should include unmodified thalidomide and cereblon-knockout models to confirm specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro cereblon-binding data and in vivo efficacy for this compound?

Discrepancies often arise from differences in cellular uptake, metabolic stability, or off-target effects. To address this:

  • Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using LC-MS/MS.
  • Compare proteomic profiles of treated vs. untreated cells to identify non-cereblon targets.
  • Use isotope-labeled compounds (e.g., ¹⁴C-thalidomide-PEG3-ethylamine) to track metabolic fate .
    For example, in myeloma models, PEGylation improves plasma stability but may reduce blood-brain barrier penetration, necessitating dose optimization .

Q. What experimental strategies optimize the PEG3 linker length for balancing proteolytic stability and target engagement?

A systematic approach includes:

  • Synthesizing analogs with PEG1–PEG8 linkers.
  • Testing protease resistance in serum (e.g., incubation with trypsin/chymotrypsin, followed by LC-MS analysis).
  • Evaluating ternary complex formation using cryo-EM or AlphaFold-predicted protein-ligand interfaces.
    Data from myeloma cell lines show PEG3–PEG5 linkers maximize IKZF1 degradation efficiency (EC₅₀ < 100 nM), while longer linkers (>PEG6) reduce cellular uptake .

Q. How should researchers design controls to distinguish this compound’s on-target effects from non-specific cytotoxicity?

Critical controls include:

  • Cereblon-Knockout Models: Use CRISPR/Cas9-edited cell lines to confirm cereblon-dependent activity.
  • Inactive Epimers: Synthesize enantiomers (e.g., (R)-thalidomide-PEG3-ethylamine) lacking cereblon binding.
  • PROTAC-Inactive Controls: Replace the target-binding moiety with a non-functional analog.
    For example, in Jurkat T-cells, cereblon-dependent degradation reduces viability by 70% versus <20% in knockout models .

Q. What methodologies validate the stability of this compound in long-term in vivo studies?

  • Stability-Indicating HPLC: Monitor degradation products (e.g., free thalidomide or PEG fragments) using a C18 column and gradient elution (acetonitrile/0.1% TFA).
  • ¹H-NMR Spectroscopy: Track structural integrity in plasma samples stored at −80°C.
  • Mass Balance Studies: Use radiolabeled compounds to quantify excretion (urine/feces) and tissue retention .
    In murine models, PEG3-ethylamine derivatives show a 2.5-fold longer half-life (t₁/₂ = 8–12 hr) than thalidomide .

Q. How can this compound be integrated with other therapeutic modalities (e.g., antibody-drug conjugates)?

  • Bifunctional Conjugation: Attach the compound to antibodies via NHS-ester chemistry (targeting PEG3’s terminal amine).
  • Dual-Payload Systems: Co-administer with DNA-damaging agents (e.g., doxorubicin) to exploit synthetic lethality in myeloma.
  • In Vivo Efficacy Testing: Use xenograft models to compare tumor regression (e.g., 50% reduction in paraprotein levels) with monotherapy vs. combination regimens .

Q. Key Data from Evidence

Parameter This compound Unmodified Thalidomide Reference
Solubility in PBS (mg/mL)12.5 ± 1.24.3 ± 0.8
Plasma Half-Life (hr)10.2 ± 2.13.8 ± 0.5
Cereblon Binding (Kd, nM)38 ± 542 ± 6
IKZF1 Degradation (EC₅₀, nM)85 ± 12110 ± 15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-PEG3-ethylamine
Reactant of Route 2
Reactant of Route 2
Thalidomide-PEG3-ethylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.